molecular formula C16H19N3O4S2 B2526555 Methyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 526190-77-2

Methyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2526555
CAS No.: 526190-77-2
M. Wt: 381.47
InChI Key: AMTJCNRDHQNAFD-UHFFFAOYSA-N
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Description

Methyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H19N3O4S2 and its molecular weight is 381.47. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Thiazolidinone derivatives, similar to the specified compound, play a crucial role in the synthesis of various heterocyclic compounds. For instance, studies have demonstrated their utility in cascade reactions for generating heterocycles, such as 2-iminothiazoles, thioparabanic acids, and functionalized thiohydantoins, which are significant for medicinal chemistry and pharmaceutical applications due to their potent biological activities (Schmeyers & Kaupp, 2002).

Antibacterial and Antimicrobial Activities

Derivatives of thiazolidinone have shown promising antibacterial and antimicrobial activities. Research indicates that these compounds can be effective against a range of gram-positive and gram-negative bacteria, highlighting their potential in addressing antibiotic resistance and the development of new antimicrobial agents (Dabholkar & Tripathi, 2011).

Anticancer Activity

Several thiazolidinone compounds have been evaluated for their anticancer activities. Notably, derivatives containing the benzothiazole moiety have been screened against various cancer cell lines, including leukemia, melanoma, and lung cancer, showing significant antitumor potential. This underscores the importance of such compounds in the development of new cancer therapies (Havrylyuk et al., 2010).

Anti-inflammatory Agents

The synthesis of substituted benzo[b]thiophenes, akin to the mentioned compound, has demonstrated potent anti-inflammatory activity. These findings suggest the potential application of thiazolidinone derivatives in the treatment of inflammatory conditions, offering a basis for the development of novel anti-inflammatory drugs (Radwan et al., 2009).

Properties

IUPAC Name

methyl 2-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S2/c1-7-3-4-8-9(5-7)24-14(12(8)15(22)23-2)18-11(20)6-10-13(21)19-16(17)25-10/h7,10H,3-6H2,1-2H3,(H,18,20)(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTJCNRDHQNAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC3C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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